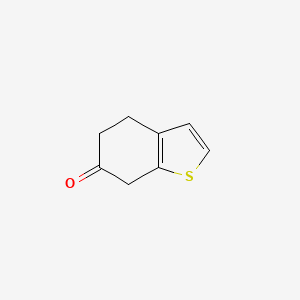

4,5,6,7-Tetrahydro-1-benzothiophen-6-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydro-4H-1-benzothiophen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-7-2-1-6-3-4-10-8(6)5-7/h3-4H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBPTBGUFQFCJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117040-67-2 | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,5,6,7 Tetrahydro 1 Benzothiophen 6 One and Its Derivatives

Strategies for the Construction of the 4,5,6,7-Tetrahydro-1-benzothiophen-6-one Core

The assembly of the fused thiophene (B33073) and cyclohexanone (B45756) rings can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.

Multi-Component Condensation Reactions: The Gewald Reaction and Its Variants

The Gewald reaction stands as a cornerstone for the synthesis of 2-aminothiophenes, which are key precursors to this compound. derpharmachemica.comwikipedia.orgorganic-chemistry.org This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.comwikipedia.org For the synthesis of the target scaffold, cyclohexanone or a derivative thereof is employed as the ketone component. derpharmachemica.comekb.eg

The mechanism commences with a Knoevenagel condensation between the ketone and the active methylene (B1212753) compound (e.g., ethyl cyanoacetate (B8463686) or malononitrile), followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene can then be further transformed into the desired 6-oxo derivative. One strategy involves the use of cyclohexan-1,4-dione in a Gewald reaction with cyanoacetylhydrazine to directly yield 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, which contains the requisite ketone functionality. nih.gov

Variants of the Gewald reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, which can significantly accelerate the reaction. derpharmachemica.com Different bases and solvent systems can also be employed to optimize the reaction conditions for specific substrates.

| Reactants | Product | Yield (%) | Reference |

| Cyclohexan-1,4-dione, Cyanoacetylhydrazine, Sulfur | 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide | Not Specified | nih.gov |

| Cyclohexanone, Malononitrile, Sulfur | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | High | ekb.egresearchgate.net |

| Cyclohexanone, Ethyl Cyanoacetate, Anisidines, Sulfur | 2-Amino-3-o/p-anisidyl-carboxamido-4,5,6,7-tetrahydro-benzo(b)thiophenes | Not Specified | derpharmachemica.com |

Cyclization Approaches to the Benzothiophene (B83047) Ring System

Beyond multi-component reactions, various cyclization strategies have been employed to construct the benzothiophene ring system. These methods often involve the formation of one of the rings onto a pre-existing partner. Intramolecular cyclization reactions are a powerful tool in this regard. For instance, appropriately substituted cyclohexanes bearing a thiophene precursor can undergo cyclization to form the fused ring system.

Acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been shown to be an effective method for the synthesis of related fused sulfur-containing heterocycles, suggesting a potential pathway for the construction of the tetrahydrobenzothiophene core. nih.gov Another approach involves the Brønsted acid-promoted intramolecular cationic cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives to yield polysubstituted indenes, a strategy that could potentially be adapted for the synthesis of sulfur-containing analogues. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Core Formation

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic frameworks, offering high efficiency and selectivity. nih.govresearchgate.net Palladium-catalyzed annulation reactions, for example, have been utilized in the synthesis of various fused heterocyclic systems. nih.govresearchgate.net These reactions often proceed via C-H activation, allowing for the direct coupling of two molecular fragments.

While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general principles of transition metal-catalyzed annulation suggest its applicability. nih.gov For instance, a palladium-catalyzed reaction could potentially be devised between a suitably functionalized cyclohexenone derivative and a sulfur-containing coupling partner to construct the thiophene ring in a convergent manner. The development of such methods remains an active area of research.

Functionalization and Derivatization of the this compound Framework

Once the core structure is assembled, further functionalization and derivatization can be carried out to generate a library of compounds with diverse properties. This includes the introduction of substituents on both the thiophene and cyclohexanone rings, as well as transformations of the carbonyl group.

Regioselective Introduction of Substituents on the Thiophene and Cyclohexanone Rings

The regioselective introduction of substituents is crucial for structure-activity relationship studies. The thiophene ring is susceptible to electrophilic substitution, and the positions of substitution can often be controlled by the existing functional groups. For instance, halogenation of the tetrahydrobenzothiophene core can provide a handle for further cross-coupling reactions.

Regioselective bromination of related heterocyclic systems, such as 6-hydroxytetrahydroisoquinolines, has been achieved with excellent control, suggesting that similar strategies could be applied to the this compound scaffold. researchgate.net Palladium-catalyzed C-H activation offers another powerful tool for the regioselective halogenation of benzodiazepinones, a strategy that could potentially be adapted for the target molecule, directing functionalization to specific positions on the aromatic or heteroaromatic rings. nih.gov

| Substrate | Reagent | Product | Key Feature | Reference |

| 6-Hydroxytetrahydroisoquinolines | Br₂ | 5-Bromo-6-hydroxytetrahydroisoquinolines | Excellent regioselectivity | researchgate.net |

| 1,4-Benzodiazepinones | NXS / Pd(OAc)₂ | Regioselectively halogenated products | Catalyst-controlled regioselectivity | nih.gov |

| Thiophene | n-BuLi, Phenylisocyanate, NBS, n-BuLi, DMF | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | Stepwise regioselective functionalization | mdpi.com |

Transformations of the Carbonyl Moiety at Position 6 (e.g., Reduction, Wittig Reactions)

The carbonyl group at the 6-position is a versatile functional handle for a variety of transformations, allowing for the introduction of diverse structural motifs.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereoselectivity of the reduction in chiral substrates. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. Furthermore, the carbonyl group can be completely removed through deoxygenation reactions like the Wolff-Kishner reduction, which involves heating the corresponding hydrazone with a strong base.

Wittig Reactions: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). wikipedia.orgorganic-chemistry.org The nature of the ylide can be varied to introduce a wide range of substituents at the 6-position, effectively transforming the carbonyl group into an exocyclic double bond with appended functionalities. This olefination reaction is highly reliable and proceeds under relatively mild conditions, making it a valuable tool for the derivatization of the this compound core. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

| Reaction | Reagents | Product | Application |

| Reduction | NaBH₄ or LiAlH₄ | 4,5,6,7-Tetrahydro-1-benzothiophen-6-ol | Introduction of a hydroxyl group |

| Wolff-Kishner Reduction | Hydrazine (B178648), base | 6-Deoxo-4,5,6,7-tetrahydro-1-benzothiophene | Complete removal of the carbonyl group |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | 6-Alkylidene-4,5,6,7-tetrahydro-1-benzothiophene | Formation of an exocyclic double bond |

Amide and Carboxamide Linkage Formations

The formation of amide and carboxamide linkages is a fundamental strategy in medicinal chemistry for synthesizing derivatives of the 4,5,6,7-tetrahydro-1-benzothiophene (B188421) scaffold. These reactions typically involve the coupling of an amine or carboxylic acid functional group on the tetrahydrobenzothiophene core with a corresponding carboxylic acid or amine. A variety of modern coupling reagents and conditions have been employed to facilitate these transformations efficiently.

One common approach involves activating a carboxylic acid group on the tetrahydrobenzothiophene ring system for subsequent reaction with an amine. For instance, 2,3-disubstituted 4,5,6,7-tetrahydro-benzothiophene derivatives have been synthesized using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). nih.govsemanticscholar.org Another effective activating agent is CDI (1,1'-Carbonyldiimidazole), which facilitates the amide bond formation between a 3-carboxylic acid derivative of the scaffold and an amine. nih.govsemanticscholar.org

Alternatively, the amino group on the tetrahydrobenzothiophene core can be acylated using various reagents. Direct reaction with acyl chlorides in the presence of a base like sodium hydroxide (B78521) (NaOH) is a straightforward method. nih.govsemanticscholar.org For more specialized modifications, anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to introduce specific acyl groups. nih.govsemanticscholar.org Furthermore, amide linkages can be formed by activating carboxylic acids with methanesulfonyl chloride (MsCl) and triethylamine (B128534) (NEt₃), or by using reagents like 2-chloro-1-methylpyridinium (B1202621) iodide with DIPEA at elevated temperatures. semanticscholar.org These diverse methodologies allow for the creation of a wide array of amide and carboxamide derivatives, enabling fine-tuning of the molecule's properties for various applications. nih.govsemanticscholar.orgnih.gov

| Starting Material Functional Group | Reagent/Coupling Agent | Base/Additive | Resulting Linkage | Reference |

|---|---|---|---|---|

| 3-Carboxylic Acid | HATU | DIPEA | Amide | nih.govsemanticscholar.org |

| 3-Carboxylic Acid | CDI | - | Amide | nih.govsemanticscholar.org |

| 2-Amino Group | Acyl Chlorides | NaOH | Amide | nih.govsemanticscholar.org |

| 2-Amino Group | Trifluoroacetic Anhydride (TFAA) | - | Amide | nih.govsemanticscholar.org |

| 2-Amino Group | Carboxylic Acids / MsCl | NEt₃ | Amide | semanticscholar.org |

| 2-Amino Group | Carboxylic Acids / 2-chloro-1-methylpyridinium iodide | DIPEA | Amide | semanticscholar.org |

Heterocyclic Annulation Strategies Utilizing the this compound Scaffold

The 4,5,6,7-tetrahydro-1-benzothiophene scaffold serves as a versatile building block for constructing more complex, fused heterocyclic systems through annulation reactions. These strategies typically exploit the reactive functional groups on the thiophene or cyclohexanone portion of the molecule to build new rings, leading to diverse chemical structures with potential biological activities. researchgate.net

A prominent application of this scaffold is in the synthesis of fused pyrimidine (B1678525) derivatives. nih.gov For example, 2-amino-4,5,6,7-tetrahydrobenzothiophene derivatives can react with various reagents to form thieno[2,3-d]pyrimidines. researchgate.net These annulation reactions can lead to the formation of pyrimidine rings fused to the thiophene core, a structural motif found in many biologically active compounds. nih.govnih.govjchr.org

Similarly, the tetrahydrobenzothiophene core is used to synthesize fused pyrazole (B372694) systems. nih.gov Thiophene-pyrazole hybrids can be synthesized through [3+2] annulation reactions of thiophene-containing chalcones with aryl hydrazine hydrochlorides. semanticscholar.org This approach involves forming an intermediate chalcone (B49325) from the tetrahydrobenzothiophene ketone, which then undergoes cyclocondensation to yield the pyrazole-fused product. semanticscholar.orgnih.gov These synthetic routes demonstrate the utility of the 4,5,6,7-tetrahydro-1-benzothiophene-6-one scaffold as a key intermediate for accessing a wide range of polyheterocyclic structures. researchgate.netmdpi.comnih.gov

| Target Fused Heterocycle | General Strategy | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Cyclization of 2-amino-tetrahydrobenzothiophene | Benzoyl-isothiocyanate, hydrazine hydrate | researchgate.net |

| Thiophene-Pyrazole Hybrids | [3+2] Annulation / Cyclocondensation | Chalcone intermediates, aryl hydrazine hydrochlorides | semanticscholar.org |

| Pyrazolyl-thiazole derivatives of thiophene | Multi-step synthesis from acetyl thiophene | Phenyl hydrazine, phosphoryl chloride, dimethylformamide | nih.gov |

Implementation of Green Chemistry Principles in Synthetic Routes

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for enhancing the efficiency of synthetic routes involving the 4,5,6,7-tetrahydro-1-benzothiophene scaffold. manipal.edu This technology utilizes microwave irradiation to heat reactions rapidly and uniformly, often leading to significant reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. manipal.edunih.gov

The synthesis of various benzothieno[2,3-d]pyrimidines and benzothieno[3,2-e] nih.govresearchgate.netchemicalbook.comtriazolo[4,3-c]pyrimidines from a 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile precursor has been shown to be more efficient under microwave irradiation than with classical heating. manipal.edu Similarly, the transformation of ethyl-4,5,6,7-tetrahydro benzo[b]thiophene-2-amino-3-carboxylate into corresponding amic acids via reaction with succinic and maleic anhydrides was successfully achieved using microwave irradiation. scholarsresearchlibrary.com The cyclodehydration of N-(4-hydroxybutyl)thioamides to form seven-membered tetrahydro-1,3-thiazepines has also been effectively promoted by microwave heating in the presence of PPSE under solvent-free conditions, affording good to excellent yields in very short reaction times. nih.gov These examples highlight the significant advantages of MAOS in accelerating the synthesis of complex derivatives from the tetrahydrobenzothiophene core.

| Reaction Type | Starting Material | Conditions | Advantage of MAOS | Reference |

|---|---|---|---|---|

| Heterocyclic Annulation | 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Microwave irradiation | More efficient than conventional heating | manipal.edu |

| Amic Acid Formation | 2-amino-4,5,6,7-tetrahydro benzo[b]thiophene-3-carboxylic acid | Microwave irradiation with anhydrides | Facilitated formation of amic acids | scholarsresearchlibrary.com |

| Cyclodehydration | N-(4-hydroxybutyl)thioamides | PPSE, solvent-free, 90 °C, 8 min | Excellent yields, very short reaction times | nih.gov |

Development of Catalyst Systems for Sustainable Synthesis

The principles of green chemistry encourage the use of catalysts to enhance reaction efficiency and reduce waste. In the synthesis of 4,5,6,7-tetrahydro-1-benzothiophene and its derivatives, various catalytic systems have been explored to promote sustainability.

One notable example is the chemoselective reduction of a formyl group on the tetrahydrobenzothiophene ring. The use of a triethylsilane (Et₃SiH) and iodine (I₂) system has been reported for the facile conversion of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to its corresponding 3-methyl derivative. researchgate.netmdpi.com This method highlights the use of silicon-based reagents as effective and selective reducing agents under mild conditions. researchgate.net

Exploration of Environmentally Benign Solvents and Reaction Conditions

The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. researchgate.net Research in this area aims to minimize the environmental impact of chemical processes without compromising reaction efficiency.

For syntheses involving scaffolds like 4,5,6,7-tetrahydro-1-benzothiophene, there is a growing interest in using greener solvents. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.net The use of aqueous solutions, often in conjunction with sustainable catalysts like choline (B1196258) hydroxide-based ionic liquids, has been demonstrated for the synthesis of pyran derivatives, showcasing a methodology that is both efficient and environmentally friendly. nih.gov

Other greener solvent alternatives include 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources like corncobs and is a favorable substitute for solvents like THF and dichloromethane. sigmaaldrich.com Cyclopentyl methyl ether (CPME) is another hydrophobic ether solvent with a high boiling point and resistance to peroxide formation, making it a safer and greener alternative to THF or MTBE. sigmaaldrich.com Bio-renewable solvents such as Cyrene™, derived from cellulose (B213188), and dimethyl isosorbide (B1672297) (DMI) are also emerging as sustainable alternatives to traditional dipolar aprotic solvents like NMP and DMF. sigmaaldrich.com The adoption of such solvents in the synthetic routes for 4,5,6,7-tetrahydro-1-benzothiophene-6-one and its derivatives can significantly reduce the environmental footprint of their production. sigmaaldrich.comsigmaaldrich.com

Mechanistic Elucidation and Reactivity Studies of 4,5,6,7 Tetrahydro 1 Benzothiophen 6 One

Electrophilic and Nucleophilic Reactivity at Diverse Sites of the Molecular Structure

The molecular architecture of 4,5,6,7-tetrahydro-1-benzothiophen-6-one features several distinct sites susceptible to either electrophilic or nucleophilic attack. The reactivity is governed by the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing carbonyl group.

Thiophene Ring (Positions 2 and 3): The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom. numberanalytics.com Attack typically occurs at the C2 and C3 positions. In the fused ring system of the title compound, the electronic distribution and steric hindrance will influence the regioselectivity of such reactions. Electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation are characteristic of the thiophene moiety.

Carbonyl Group (Position 6): The ketone functionality is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by a wide range of nucleophiles. This includes organometallic reagents, amines, hydrides, and enolates. Such additions lead to the formation of alcohols or new carbon-carbon bonds at the C6 position.

α-Carbons (Positions 5 and 7): The methylene (B1212753) groups at C5 and C7, which are alpha to the carbonyl group, exhibit nucleophilic character upon deprotonation. The protons on these carbons are acidic and can be removed by a base to form a resonance-stabilized enolate intermediate. This enolate can then act as a nucleophile in various reactions, including alkylations and condensation reactions, allowing for functionalization at these positions. The regioselectivity of enolate formation (between C5 and C7) can be controlled by the choice of base and reaction conditions.

Derivatives of the core structure, such as 2-amino-4,5,6,7-tetrahydrobenzothiophenes, exhibit modified reactivity. The amino group at the C2 position acts as a powerful electron-donating group, further activating the thiophene ring. It also provides a nucleophilic site for reactions such as acylation or condensation with electrophiles. researchgate.net For instance, reactions with benzoyl-isothiocyanate lead to the formation of thiourea (B124793) derivatives, which can be cyclized to form annulated thiophene structures. researchgate.net

Investigation of Reaction Mechanisms for Key Transformations (e.g., Addition, Condensation, Recyclization)

The diverse reactivity of this compound and its derivatives has been harnessed to synthesize a variety of more complex heterocyclic systems. The mechanisms for these transformations typically involve well-established organic reaction pathways.

Condensation Reactions: The carbonyl group at C6 is a key site for condensation reactions. For example, Knoevenagel-type condensations can occur with active methylene compounds. These reactions are typically base-catalyzed and proceed through the formation of an enolate from the active methylene compound, which then attacks the electrophilic carbonyl carbon. Subsequent dehydration yields a new C=C double bond. Similarly, reactions of related 2-amino-3-carboxamide derivatives with aldehydes proceed via nucleophilic attack of the amino group on the aldehyde carbonyl, forming an azomethine (Schiff base) product. nih.gov

Addition Reactions: Nucleophilic addition to the carbonyl group is a fundamental transformation. The mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield an alcohol. The use of Grignard reagents or organolithium compounds would introduce alkyl or aryl groups at the C6 position.

Recyclization and Annulation Reactions: The tetrahydrobenzothiophene scaffold can be used to construct further fused ring systems. For example, 2-amino-3-thiourea derivatives of tetrahydrobenzothiophene can undergo intramolecular cyclization upon reaction with reagents like phenacyl bromide. researchgate.net The mechanism involves nucleophilic attack by the sulfur or nitrogen of the thiourea moiety on the electrophilic carbon of phenacyl bromide, followed by an intramolecular condensation/cyclization step to form a new thiazole (B1198619) or pyrimidine (B1678525) ring fused to the thiophene. researchgate.net

The following table summarizes key transformations reported for derivatives of the 4,5,6,7-tetrahydro-1-benzothiophene (B188421) core structure, illustrating the types of reactions and mechanisms involved.

| Starting Material Derivative | Reagent(s) | Product Type | Reaction Type | Ref. |

| 2-Amino-3-thiourea-tetrahydrobenzothiophene | Hydrazine (B178648) Hydrate | Thieno[2,3-d] numberanalytics.comrsc.orgresearchgate.nettriazolo[1,5-c]pyrimidine | Cyclization/Condensation | researchgate.net |

| 2-Amino-3-thiourea-tetrahydrobenzothiophene | Phenacyl Bromide | Thieno[2,3-d]pyrimidine derivative | Alkylation/Cyclization | researchgate.net |

| 2-Amino-3-carboxamide-tetrahydrobenzothiophene | Aromatic Aldehydes | Azomethine derivative | Condensation | nih.gov |

| 3-Formyl-tetrahydrobenzothiophene-2-carboxylic acid | Triethylsilane/Iodine | 3-Methyl-tetrahydrobenzothiophene-2-carboxylic acid | Reduction | rsc.org |

Stereochemical Control and Diastereoselective/Enantioselective Syntheses

The structure of this compound is prochiral. The introduction of a substituent at positions 5, 6, or 7 can create one or more stereocenters, leading to the possibility of stereoisomers. While specific studies detailing diastereoselective or enantioselective syntheses involving this exact ketone are not prevalent in the reviewed literature, the principles of stereochemical control are directly applicable to its structure.

Control at C6: The reduction of the carbonyl group at C6 to a hydroxyl group creates a new stereocenter.

Diastereoselective Reduction: If a stereocenter already exists in the molecule (e.g., at C5 or C7), the reduction of the ketone can be diastereoselective. The existing chiral center can direct the hydride attack from the less sterically hindered face, leading to a preference for one diastereomer.

Enantioselective Reduction: In the absence of other stereocenters, an enantioselective reduction can be achieved using chiral reducing agents (e.g., boranes complexed with chiral ligands like in the Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation. These methods create a chiral environment around the ketone, favoring the formation of one enantiomer of the resulting alcohol over the other.

Control at C5 and C7: Functionalization at the α-carbons via enolate chemistry also offers opportunities for stereochemical control.

Diastereoselective Alkylation: If a chiral center is already present, the alkylation of the corresponding enolate can proceed with diastereoselectivity.

Enantioselective Alkylation: An enantioselective approach involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, the ketone could first be converted to a chiral enamine or imine using a chiral amine (e.g., SAMP/RAMP auxiliaries). Subsequent deprotonation and reaction with an electrophile would proceed with high stereoselectivity due to the steric influence of the auxiliary, which can later be removed to yield the enantiomerically enriched product. wikipedia.org

While the synthesis of chiral fused thiophenes has been reported in other contexts, such as indenocorannulenes where exceptional configurational stability was observed, the direct application of these advanced stereoselective methods to this compound remains an area for further exploration. rsc.org

Role of Intermediates and Transition States in Reaction Pathways

The outcome, rate, and selectivity of reactions involving this compound are dictated by the relative energies of the intermediates and transition states along the reaction coordinate. wikipedia.org A transition state is the highest energy point on a reaction pathway, while an intermediate is a local energy minimum between two transition states.

Enolate Intermediates: As discussed, enolates are key intermediates in reactions at the α-carbons (C5 and C7). The formation of either the kinetic or thermodynamic enolate is a critical step. The kinetic enolate is formed faster, typically at low temperatures with a sterically hindered base, while the thermodynamic enolate is more stable and is favored under conditions that allow for equilibrium. The structure and stability of the enolate intermediate directly influence the regioselectivity and stereoselectivity of subsequent alkylation or condensation reactions.

Tetrahedral Intermediates: In nucleophilic additions to the carbonyl group at C6, a transient tetrahedral intermediate is formed. The stability of this intermediate, and the transition state leading to it, is influenced by both steric and electronic factors of the nucleophile and the ketone itself. The energy of this transition state determines the rate of the addition reaction.

Wheland Intermediates (Arenium Ions): For electrophilic aromatic substitution on the thiophene ring, the reaction proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or an arenium ion. The attack of an electrophile on the thiophene ring breaks the aromaticity temporarily. The stability of this intermediate determines the regioselectivity of the substitution. The positions that lead to more stable, better-delocalized Wheland intermediates will be the preferred sites of attack. The rate-determining step is typically the formation of this high-energy intermediate.

Understanding these transient species is fundamental to predicting and controlling the chemical behavior of this compound, enabling its rational use in the synthesis of complex molecular targets.

Advanced Spectroscopic and Diffraction Techniques for Structural and Conformational Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. numberanalytics.com It provides detailed information regarding the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in 4,5,6,7-Tetrahydro-1-benzothiophen-6-one.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) ring and the aliphatic protons on the cyclohexanone (B45756) ring. The thiophene protons (H-2 and H-3) would appear in the downfield aromatic region, typically coupled to each other. The aliphatic protons at C4, C5, and C7 would exhibit complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent ketone and the thiophene ring.

¹³C NMR: The carbon spectrum would display eight unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C6) is expected to have the most downfield chemical shift, typically around 200 ppm. The aromatic carbons of the thiophene ring (C2, C3, C3a, C7a) would appear in the approximate range of 120-150 ppm, while the aliphatic carbons (C4, C5, C7) would be found in the upfield region.

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for establishing the precise connectivity. A COSY spectrum would reveal correlations between geminal and vicinal protons, allowing for the mapping of the proton network within the cyclohexanone ring. An HSQC spectrum correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of all ¹H-¹³C one-bond connections.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound This table is based on theoretical predictions and data from analogous structures. Actual experimental values may vary.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.2-7.4 | d | ~5.0 |

| H-3 | ~7.0-7.1 | d | ~5.0 |

| H-7 (2H) | ~2.9-3.0 | t | ~6.0 |

| H-5 (2H) | ~2.5-2.6 | t | ~6.5 |

| H-4 (2H) | ~2.1-2.2 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous structures. Actual experimental values may vary.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-6 (C=O) | ~195-200 |

| C-7a | ~140-145 |

| C-3a | ~135-140 |

| C-2 | ~125-130 |

| C-3 | ~120-125 |

| C-7 | ~35-40 |

| C-5 | ~25-30 |

| C-4 | ~20-25 |

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms within a molecule. mdpi.com These experiments detect correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds.

For this compound, the primary application of NOESY/ROESY would be to investigate the conformation of the six-membered cyclohexanone ring. By analyzing the cross-peaks between protons on this ring, it is possible to distinguish between different potential conformations, such as chair, boat, or half-chair. For instance, strong NOE correlations between axial protons on C4 and C5 would provide evidence for a specific ring pucker. This data is crucial for understanding the molecule's three-dimensional shape in solution, which can influence its reactivity and interactions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of this compound (C₈H₈OS), confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. For this compound, the molecular ion peak [M]⁺• would be observed, and its fragmentation would likely proceed through characteristic pathways for ketones and benzothiophenes.

Key expected fragmentation pathways include:

Alpha-Cleavage: The cleavage of bonds adjacent to the carbonyl group is a common pathway for ketones. This could lead to the loss of a CO molecule (28 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a retro-Diels-Alder-type reaction of the cyclohexanone ring.

Loss of Sulphur-containing fragments: Cleavage of the thiophene ring could lead to the loss of fragments such as •CHS.

Cleavage of the Cyclohexanone Ring: The saturated ring can undergo fragmentation to lose successive alkyl fragments.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152 | [C₈H₈OS]⁺• | Molecular Ion (M⁺•) |

| 124 | [C₇H₈S]⁺• or [C₈H₄S]⁺• | Loss of CO or C₂H₄ |

| 123 | [C₇H₇S]⁺ | Loss of •CHO |

| 109 | [C₆H₅S]⁺ | Further fragmentation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Symmetry

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic cyclohexanone ring (below 3000 cm⁻¹), C=C stretching of the thiophene ring (~1500-1600 cm⁻¹), and the C-S stretching vibration (~600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=S and C-S bonds of the thiophene ring often give rise to strong Raman signals. The symmetry of the molecule influences which vibrational modes are Raman active, providing another layer of structural insight.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3100-3000 | Medium |

| Aliphatic C-H Stretch | IR/Raman | 3000-2850 | Medium-Strong |

| Carbonyl (C=O) Stretch | IR | 1700-1680 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1600-1500 | Medium |

| C-S Stretch | Raman | 800-600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure, Absolute Configuration, and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, bond lengths, and bond angles.

While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives, such as 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, consistently reveals that the fused six-membered ring adopts a half-chair conformation . In this conformation, four of the carbon atoms are roughly coplanar, while the other two are puckered out of the plane. This is the expected low-energy conformation for such a system, relieving steric strain. X-ray analysis would also reveal details of intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking, which govern the solid-state packing arrangement.

Integrated Spectroscopic and Analytical Approaches for Complex Structural Validation

The unambiguous structural validation of this compound requires an integrated approach where data from multiple techniques are used in concert. numberanalytics.commmu.ac.uk The process typically follows a logical sequence:

Mass Spectrometry (HRMS) confirms the correct elemental composition.

IR Spectroscopy identifies key functional groups, primarily the ketone C=O.

¹³C NMR confirms the number of carbon atoms and identifies the carbonyl carbon.

¹H NMR and 2D NMR (COSY, HSQC) are used to assemble the molecular skeleton, connecting protons and carbons to build the fused ring system.

NOESY/ROESY provides through-space information to establish the conformation of the six-membered ring in solution.

X-ray Crystallography , when possible, provides the ultimate confirmation of the structure and conformation in the solid state.

Each technique provides a piece of the puzzle, and their combined interpretation allows for the complete and confident assignment of the molecule's structure and stereochemistry. arxiv.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the fundamental properties of the tetrahydrobenzothiophene framework. DFT methods, such as those utilizing the B3LYP functional, are frequently employed to optimize molecular structures and elucidate electronic characteristics. researchgate.net

Studies on various derivatives of 4,5,6,7-tetrahydro-1-benzothiophene (B188421) have established key structural features. For instance, X-ray crystallographic analysis of 2,3-derivatives reveals that the cyclohexene (B86901) ring of the 4,5,6,7-tetrahydro-benzothiophene fragment can adopt different conformations, including a twisted boat conformation. semanticscholar.org In other analogs, such as 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the cyclohexene ring is found in a half-chair conformation, while the fused thiophene (B33073) ring remains essentially planar.

DFT calculations are also used to analyze the electronic structure. For Schiff base derivatives of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, computational studies using the DFT/6-31G* basis set have been performed to investigate optimized geometries and electronic properties. electrochemsci.org Similarly, DFT calculations have been applied to newly synthesized 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and its derivatives to correlate their chemical structure with reactivity. researchgate.netnih.gov These quantum chemical methods provide a foundational understanding of the molecule's stability and charge distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on tetrahydrobenzothiophene derivatives, as it helps in predicting their chemical reactivity and kinetic stability. researchgate.netnih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower stability, as less energy is required for electronic transitions. nih.gov Conversely, a large gap implies higher stability. nih.gov This analysis is vital for understanding the reactivity of these compounds. For example, in a study of Schiff base derivatives of 4,5,6,7-tetrahydro-1-benzothiophene, FMO analysis was used to study their electronic structure and determine their energy gaps. electrochemsci.org DFT calculations on potent antioxidant derivatives of tetrahydrobenzo[b]thiophene were also used to calculate global descriptors and understand the relationship between structure and reactivity. researchgate.netnih.gov

The table below presents theoretical data for select compounds containing the tetrahydrobenzothiophene core, illustrating the application of FMO analysis.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Gallic Acid | -1.2327 | 0.2414 | 1.4741 | nih.gov |

| Procyanidin | -0.0435 | 0.0165 | 0.0600 | nih.gov |

Reaction Pathway Modeling and Transition State Analysis

While DFT and FMO analyses provide insights into static molecular properties and general reactivity, reaction pathway modeling is employed to understand the dynamics of a chemical reaction. This involves calculating the potential energy surface to identify intermediates, transition states, and the activation energies required for a reaction to proceed. Ab initio calculations at levels like CBS-QB3 have been used to derive thermochemical and kinetic data for the elementary reactions in the oxidation of related cyclic compounds like tetrahydrofuran. researchgate.net However, specific studies detailing reaction pathway modeling and transition state analysis for reactions involving 4,5,6,7-tetrahydro-1-benzothiophen-6-one were not prominent in the reviewed literature. Such studies would be valuable for understanding its synthesis mechanisms and degradation pathways.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. nih.gov For derivatives of 4,5,6,7-tetrahydro-benzothiophene, MD simulations have been particularly useful in the context of their interactions with biological macromolecules. nih.gov

In a study on 2,3-amide derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of the RORγt receptor, MD simulations were used to assess the stability of the ligand-protein complexes. nih.gov These simulations showed that specific intermolecular interactions stabilized the molecular complex, lowering the free-energy surface of the ligand pocket. nih.gov The simulations also revealed atomic fluctuations in the protein structure upon ligand binding. nih.gov Furthermore, MD studies can elucidate the conformational characteristics of the flexible cyclohexene ring within the tetrahydro-benzothiophene scaffold, which can exist in various conformations that may differ only slightly in energy. semanticscholar.org

In Silico Prediction of Chemical Properties and Reaction Outcomes

In silico methods are widely used to predict a range of chemical properties, pharmacokinetic profiles, and reaction outcomes, accelerating the process of drug discovery and materials science. nih.gov For various derivatives of 4,5,6,7-tetrahydro-benzothiophene, computational tools have been employed to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These predictions help in assessing the drug-likeness and bioavailability of potential therapeutic agents. nih.gov

Physicochemical studies on 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene have revealed good solubility in neutral and acidic pH for many analogs, along with diverse microsomal stability and permeability profiles. nih.gov Modeling of pharmacokinetic parameters for other tetrahydrobenzo[b]thiophene candidates has also shown desirable drug-likeness and bioavailability properties. nih.gov General in silico toxicology tools can further predict properties like aqueous solubility and potential toxicity based on the molecular structure, which is crucial for the early-stage assessment of new chemical entities. researchgate.net These predictive models are essential for prioritizing candidates for synthesis and experimental testing. nih.gov

Strategic Applications of 4,5,6,7 Tetrahydro 1 Benzothiophen 6 One in Chemical Research

Versatility as a Synthetic Building Block in Complex Organic Synthesis

The unique combination of a reactive ketone group and an electron-rich thiophene (B33073) ring makes 4,5,6,7-tetrahydro-1-benzothiophene (B188421) derivatives exceptionally useful synthons in organic chemistry. They are frequently employed as starting materials for constructing more complex molecular frameworks, particularly diverse heterocyclic systems that are often associated with significant biological activity.

The tetrahydrobenzothiophene core is a foundational element for the synthesis of a variety of fused heterocyclic compounds. By leveraging the reactivity of the ketone or by starting from closely related amine derivatives, chemists can readily annulate additional rings onto the scaffold.

Pyrimidines: The most common synthetic route to fused pyrimidines, specifically thieno[2,3-d]pyrimidines, starts with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile or the corresponding carboxamide. These are typically synthesized via the Gewald multicomponent reaction. The resulting 2-aminothiophene derivative can then be cyclized with various reagents like formamide, urea, or isothiocyanates to construct the pyrimidine (B1678525) ring. This approach has been instrumental in creating libraries of compounds for biological screening.

Thiazoles: Thiazole (B1198619) rings can be appended to the tetrahydrobenzothiophene scaffold, often by reacting a 2-amino-3-thiocarbamoyl derivative with α-haloketones or other electrophilic reagents. This reaction sequence builds the five-membered thiazole ring onto the existing thiophene, creating a thieno[2,3-d]thiazole (B11776972) system.

Pyridines: The construction of fused pyridines, or thienopyridines, is another significant application. These can be synthesized through various cyclocondensation strategies, often involving the reaction of the ketone functionality of the parent compound or related derivatives with reagents that can provide the necessary atoms for the pyridine (B92270) ring. Thienopyridines are a critical core in numerous pharmaceutical agents.

The following table summarizes the synthesis of various heterocyclic systems derived from the tetrahydrobenzothiophene core.

| Target Heterocycle | Key Starting Material Derivative | Typical Reagents for Cyclization |

|---|---|---|

| Thieno[2,3-d]pyrimidine | 2-Amino-3-carboxamide or 2-Amino-3-carbonitrile | Formamide, Acetic Anhydride (B1165640), Isothiocyanates, Aldehydes |

| Thieno[2,3-d]thiazole | 2-Amino-3-thiocarbamoyl | α-Haloketones, Chloroacetyl chloride |

| Thienopyridine | Ketone or enaminone derivatives | Malononitrile, Ammonium acetate, Acrylonitrile derivatives |

The rigid structure of the 4,5,6,7-tetrahydro-1-benzothiophene core makes it an ideal scaffold in medicinal chemistry and drug discovery. By systematically adding different functional groups at various positions on the ring system, researchers can fine-tune the molecule's properties to achieve a desired biological effect. This approach allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a specific biological target.

One notable example is the development of modulators for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases. Researchers have synthesized a series of 2,3-disubstituted 4,5,6,7-tetrahydro-1-benzothiophene derivatives to act as RORγt inverse agonists. rsc.orgresearchgate.net In these studies, amide functionalities are typically installed at the 2- and 3-positions of the thiophene ring, with diverse cyclic and acyclic amines used to probe the binding pocket of the receptor. rsc.orgresearchgate.net The saturated cyclohexene (B86901) portion of the scaffold interacts with the hydrophobic regions of the receptor's ligand-binding domain. researchgate.net

Another significant application is in the design of microtubule targeting agents for cancer therapy. Derivatives of 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine have been synthesized and shown to bind to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization and potent antiproliferative effects against cancer cell lines.

The table below presents data on specific derivatives and their biological activities.

| Scaffold | Substituents | Biological Target | Measured Activity (IC₅₀) |

|---|---|---|---|

| 2,3-disubstituted-4,5,6,7-tetrahydro-1-benzothiophene | Varying amide groups at positions 2 and 3 | RORγt | 225 nM (for select compounds) researchgate.net |

| 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine | 4-Anilino substitutions | Tubulin (Colchicine site) | < 40 nM (for select compounds) |

| 4,5,6,7-tetrahydrobenzo[b]thiophene | Amide/sulfonamide derivatives | Bacterial MsbA | 0.54-1.11 µM (MIC for lead compound) nih.gov |

Contributions to Materials Science Research

While the primary focus of research on this scaffold has been in medicinal chemistry, the inherent electronic properties of the thiophene ring suggest potential applications in materials science. Thiophene-based molecules are well-known for their utility as organic semiconductors.

Thiophene-containing polymers and small molecules are cornerstone materials in the field of organic electronics. The delocalized π-electron system of the thiophene ring facilitates charge transport, a critical property for semiconductor applications. Fused systems, such as benzothiophenes, can enhance π-π stacking in the solid state, which further improves charge mobility.

Derivatives of the related benzo[1,2-b:4,5-b′]dithiophene (BDT) scaffold, which contains two thiophene rings fused to a central benzene (B151609) ring, are widely used as electron-donor materials in organic photovoltaics (OPVs). rsc.orgpolimi.itaau.dkmdpi.comresearchgate.net These materials exhibit strong light absorption in the visible spectrum and have appropriate energy levels for efficient charge separation at the donor-acceptor interface. polimi.it While the specific "-6-one" derivative is not commonly cited, the broader class of tetrahydrobenzothiophene and benzodithiophene structures are actively investigated for these applications. mdpi.com Their incorporation into polymers has been shown to yield materials with promising performance in organic solar cells. aau.dkmdpi.com Similarly, these scaffolds are explored for use as the active layer in organic field-effect transistors (OFETs), where hole mobilities can be tuned through chemical modification. mdpi.com

Many conjugated organic molecules, including thiophene derivatives, exhibit interesting photophysical properties such as fluorescence. Schiff base derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile have been synthesized and studied for their optical properties. electrochemsci.org These studies show that the compounds have good absorbance and fluorescence characteristics, with their emission properties being sensitive to the polarity of the solvent environment. electrochemsci.org Such solvatochromic behavior is of interest for developing chemical sensors. The ability to tune the absorption and emission wavelengths by modifying the chemical structure makes these compounds potential candidates for use as organic dyes, fluorescent probes, or components in optical devices. electrochemsci.org

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions like hydrogen bonding and π-π stacking. The 4,5,6,7-tetrahydro-1-benzothiophene scaffold possesses features conducive to forming such assemblies. The thiophene ring can participate in π-stacking interactions, while functional groups added to the scaffold (such as amides or carboxylic acids) can act as hydrogen bond donors and acceptors. Research on thiophene-based dendrimers has shown their ability to self-organize on surfaces, forming well-defined nanostructures like nanowires and 2-D crystals. uh.edu The specific packing and assembly are influenced by molecule-substrate interactions and intermolecular forces. uh.edu This capacity for self-assembly is crucial for the bottom-up fabrication of nanoscale electronic and photonic devices.

Role in Catalysis and Ligand Design Research

The unique structural scaffold of 4,5,6,7-tetrahydro-1-benzothiophen-6-one, which combines a reactive ketone with a sulfur-containing heterocyclic ring, presents intriguing possibilities for the development of novel ligands and organocatalysts.

Synthesis of Ligands for Transition Metal Complexation

The carbonyl group at the 6-position of the tetrahydrobenzothiophene core serves as a prime site for derivatization to introduce coordinating moieties. One of the most common strategies for transforming a ketone into a ligand is through the formation of a Schiff base. This involves the condensation reaction of the ketone with a primary amine. The resulting imine (C=N) group can act as a coordinating site for a transition metal.

By selecting an appropriate amine, a variety of multidentate ligands can be conceptualized. For instance, reaction with an amino-functionalized pyridine, pyrazole (B372694), or other nitrogen-containing heterocycle could yield bidentate or tridentate ligands. These ligands can then form stable complexes with a range of transition metals.

The general synthetic approach for preparing Schiff base ligands from a cyclic ketone involves refluxing the ketone with the desired primary amine in a suitable solvent, often with acid catalysis. The resulting Schiff base can then be reacted with a metal salt (e.g., chlorides, acetates, or nitrates of metals like copper, nickel, cobalt, palladium, etc.) to form the corresponding metal complex.

While specific examples of transition metal complexes derived directly from this compound are not readily found in the literature, the catalytic applications of complexes with structurally similar Schiff base ligands are well-established. mdpi.comresearchgate.net These complexes have been shown to be effective catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the tetrahydrobenzothiophene ring could potentially influence the catalytic activity of such complexes.

Another potential avenue for ligand synthesis involves the derivatization of the tetrahydrobenzothiophene scaffold to introduce phosphine (B1218219) groups. Phosphine ligands are of paramount importance in homogeneous catalysis. researchgate.netliv.ac.ukresearchgate.net Although direct methods for the phosphination of this specific ketone are not reported, multi-step synthetic sequences could potentially lead to phosphine-containing derivatives.

Interactive Data Table: Potential Ligand Architectures from this compound

| Ligand Type | Potential Synthetic Route | Potential Coordinating Atoms | Potential Metal Complexes |

| Schiff Base | Condensation with a primary amine (e.g., 2-aminopyridine) | N, S | Cu(II), Ni(II), Co(II), Pd(II) |

| Phosphine | Multi-step synthesis involving reduction and phosphination | P, S | Rh(I), Pd(0), Ni(0), Au(I) |

| N,S-Heterocyclic Carbene | Rearrangement of a precursor derived from the ketone | C, S | Pd(II) |

Investigation of its Derivatives in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The tetrahydrobenzothiophene scaffold, with its potential for chiral modification, could serve as a backbone for the design of novel organocatalysts.

Derivatives of this compound could be envisioned to function as organocatalysts in several ways. For instance, the introduction of a proline or other chiral amine moiety could lead to the formation of enamine-based catalysts. These are known to be effective in a variety of asymmetric transformations, such as aldol (B89426) and Michael reactions.

Furthermore, the thiophene ring itself can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which can be crucial for stereocontrol in organocatalytic reactions. The development of chiral organocatalysts based on the tetrahydrothiophene (B86538) and related scaffolds has been an area of active research. researchgate.net

While specific studies detailing the use of this compound derivatives as organocatalysts are scarce, the principles of organocatalyst design suggest that this scaffold holds potential. Future research in this area could focus on the synthesis of chiral derivatives and the evaluation of their catalytic activity and enantioselectivity in benchmark organic reactions.

Advanced Analytical Methodologies for Comprehensive Compound Analysis

Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling

Chromatographic techniques are fundamental in determining the purity of 4,5,6,7-Tetrahydro-1-benzothiophen-6-one and identifying any potential impurities. These methods offer high-resolution separation of the main compound from any related substances, degradation products, or residual starting materials from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the compound and its impurities.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

Following separation, the compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum provides valuable structural information about the molecule.

For this compound, the fragmentation pattern in EI-MS would be expected to show a molecular ion peak corresponding to its molecular weight, followed by characteristic fragment ions resulting from the cleavage of the tetrahydrobenzothiophene ring system. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgmiamioh.edu

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Structure/Fragment Lost |

| [M]+• | 168 | 85 | Molecular Ion |

| [M-CO]+• | 140 | 60 | Loss of carbon monoxide |

| [M-C2H4]+• | 140 | 55 | Retro-Diels-Alder reaction |

| [M-C2H5]+ | 139 | 40 | Loss of ethyl radical |

| Thiophene (B33073) core fragments | Various | Variable | Cleavage of the cyclohexenone ring |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the purity assessment and impurity profiling of a wide range of pharmaceutical compounds, including this compound. nih.gov This technique is particularly useful for non-volatile or thermally labile compounds that are not amenable to GC-MS analysis.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase passing through it. For a compound like this compound, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. agilent.comphenomenex.com

The separated components from the HPLC column are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically produces an abundant molecular ion, which is crucial for molecular weight determination. agilent.com

LC-MS/MS, which involves tandem mass spectrometry, can be used for more detailed structural elucidation of impurities. In this technique, a specific ion (e.g., the molecular ion of an impurity) is selected and fragmented to produce a secondary mass spectrum, which provides further structural information. This is highly valuable for the identification of unknown impurities. mdpi.com

Interactive Data Table: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Gradient elution from 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | m/z 50-500 |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.govnih.gov The compound this compound itself is achiral as it does not possess a stereocenter. Therefore, it exists as a single structure and does not have enantiomers.

However, chiral chromatography would be a critical analytical technique for the analysis of chiral derivatives of this compound. If a chiral center were introduced into the molecule through synthetic modification, for instance, by substitution at the 4, 5, or 7 positions of the cyclohexenone ring, the resulting enantiomers would require separation to assess the enantiomeric excess (e.e.) of the product.

The separation is achieved by using a chiral stationary phase (CSP) in the HPLC column. researchgate.net These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. nih.gov

The determination of enantiomeric excess is crucial in pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological properties. The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram. researchgate.netrsc.org

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry (CV), are valuable for characterizing the redox properties of molecules like this compound. winona.eduasianpubs.org These techniques provide information on the oxidation and reduction potentials of the compound, which can be related to its electronic structure and reactivity.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals information about the electrochemical processes occurring at the electrode surface.

For this compound, the thiophene ring is known to be susceptible to oxidation at positive potentials, leading to the formation of a radical cation. mdpi.comnih.gov The α,β-unsaturated ketone functionality can undergo reduction at negative potentials. rsc.orgacs.orgcapes.gov.br The electrochemical behavior will be influenced by the solvent and supporting electrolyte used in the experiment.

The study of the redox properties can provide insights into the compound's potential role in electron transfer reactions and its metabolic fate, as many biological processes involve redox reactions.

Interactive Data Table: Expected Electrochemical Data for this compound from Cyclic Voltammetry

| Process | Potential (V vs. Ag/AgCl) | Characteristics |

| Oxidation | +1.5 to +2.0 | Irreversible peak corresponding to the oxidation of the thiophene ring. |

| Reduction | -1.0 to -1.5 | Reversible or quasi-reversible peak for the one-electron reduction of the α,β-unsaturated ketone. |

Spectrophotometric Techniques for Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.comrepligen.com Aromatic and conjugated systems, such as the one present in this compound, typically exhibit strong UV absorption.

The principle behind quantitative spectrophotometry is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength, usually the wavelength of maximum absorbance (λmax). researchgate.net

The λmax for this compound would be expected in the UV region, likely influenced by the conjugated system formed by the thiophene ring and the enone moiety. electrochemsci.orgnih.gov The absorbance of an unknown sample solution can then be measured, and its concentration determined by interpolation from the calibration curve. This method is relatively simple, rapid, and cost-effective for routine quantitative analysis. It is also applicable for the analysis of cyclic and aromatic ketones. nih.govacs.orgnih.gov

Interactive Data Table: Hypothetical Data for a UV-Vis Spectrophotometric Assay of this compound

| Concentration (mg/L) | Absorbance at λmax |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.458 |

| 8.0 | 0.610 |

| 10.0 | 0.763 |

| Unknown Sample | 0.534 |

| Calculated Concentration (mg/L) | 7.01 |

Emerging Research Frontiers and Future Perspectives

Development of Novel Asymmetric Synthetic Routes for Enantiopure Derivatives

The synthesis of enantiomerically pure compounds is a significant goal in modern organic chemistry, particularly for applications where specific stereoisomers are desired. chemistryviews.org For derivatives of 4,5,6,7-tetrahydro-1-benzothiophen-6-one, the development of asymmetric synthetic routes is a burgeoning area of research. These methods aim to control the three-dimensional arrangement of atoms, yielding chiral molecules with high enantioselectivity.

Recent strategies have explored the use of chiral catalysts, including organocatalysts and transition-metal complexes, to induce asymmetry in the formation of the tetrahydrobenzothiophene core. nih.govnih.gov For instance, enantioselective Michael additions and aldol (B89426) reactions are being investigated to construct the chiral centers within the cyclohexane (B81311) ring prior to or during the annulation of the thiophene (B33073) moiety. Researchers are also exploring enzymatic resolutions and desymmetrization of prochiral precursors to access enantiopure derivatives. These advanced synthetic methods are crucial for creating a diverse library of chiral building blocks based on the tetrahydrobenzothiophene scaffold. rochester.edu

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

Moving beyond traditional synthetic methods, chemists are investigating novel ways to functionalize the this compound skeleton. A key area of interest is the selective activation and functionalization of C-H bonds, which are typically unreactive. acs.orgyoutube.com This approach offers a more atom-economical and efficient way to introduce new substituents onto the molecule without the need for pre-functionalized starting materials. researchgate.net

Researchers are also exploring unprecedented transformations, such as ring expansions, ring contractions, and cascade reactions, to generate structurally complex and diverse molecules from the tetrahydrobenzothiophene core. nih.gov The use of photoredox catalysis and electrochemistry is enabling transformations that are not accessible through conventional thermal methods. These unconventional reactivity patterns are expanding the chemical space accessible from this compound and leading to the discovery of novel molecular architectures. researchgate.net

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The principles of green chemistry and the need for more efficient and scalable synthetic processes have driven the adoption of continuous flow chemistry. mdpi.com The integration of the synthesis of this compound and its derivatives into continuous flow systems offers several advantages, including improved reaction control, enhanced safety, and the potential for higher yields and purity.

Automated synthesis platforms, which combine robotics with flow chemistry, are also being developed to accelerate the discovery and optimization of new derivatives. These platforms can rapidly screen a wide range of reaction conditions and starting materials, significantly reducing the time required to synthesize a library of compounds. This high-throughput approach is invaluable for structure-activity relationship studies and the identification of molecules with desired properties. rsc.org

Computational-Aided Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry has become an indispensable tool in modern chemical research. researchgate.net Density Functional Theory (DFT) and other computational methods are being used to model the electronic structure and reactivity of this compound and its derivatives. nih.govmdpi.com These in silico studies provide valuable insights into the molecule's properties, helping to predict its behavior in different chemical environments. nih.gov

By understanding the relationship between a molecule's structure and its properties, chemists can use computational tools to design novel derivatives with tailored characteristics. For example, it is possible to predict how different substituents will affect the molecule's electronic properties, solubility, and reactivity. semanticscholar.org This computational-aided design approach accelerates the discovery of new compounds with specific applications, from materials science to chemical biology. researchgate.net

Table 1: Predicted Physicochemical Properties of Substituted this compound Derivatives (Illustrative)

| Substituent at C2 | Predicted Property | Computational Method |

| -H | Highest Occupied Molecular Orbital (HOMO) Energy | DFT/B3LYP |

| -NO2 | Lowest Unoccupied Molecular Orbital (LUMO) Energy | DFT/B3LYP |

| -OCH3 | Dipole Moment | Ab initio |

| -Cl | Polarizability | DFT/B3LYP |

| This table is for illustrative purposes and the specific values would be dependent on the exact computational parameters used. |

Investigation of Environmental and Biochemical Pathways for Degradation and Transformation (Excluding Human Clinical Data)

Understanding the environmental fate and biochemical transformation of synthetic compounds is crucial for assessing their potential impact. For sulfur-containing heterocycles like this compound, research is being conducted to elucidate their degradation pathways in various environmental matrices. nih.gov

Studies are focusing on identifying the microorganisms and enzymes capable of metabolizing these compounds. The primary routes of transformation often involve oxidation of the sulfur atom to form sulfoxides and sulfones, followed by ring cleavage. inchem.org These investigations are essential for developing a complete life-cycle assessment of these compounds and for designing next-generation derivatives that are more environmentally benign.

Table 2: Common Biochemical Transformations of Thiophene Derivatives

| Transformation | Enzymatic Process | Resulting Product |

| S-Oxidation | Cytochrome P450 monooxygenases | Sulfoxide/Sulfone |

| Ring Cleavage | Hydrolases/Oxidoreductases | Acyclic sulfur-containing metabolites |

| Conjugation | Glutathione S-transferases | Glutathione conjugates |

Q & A

Q. What experimental approaches validate the compound’s biological activity without commercial bias?

- Methodological Answer : Use in vitro assays (e.g., antimicrobial disk diffusion, IC₅₀ cytotoxicity testing) with Gram-positive/negative bacterial strains. Normalize activity to positive controls (e.g., ampicillin) and confirm via dose-response curves. Publish negative results to avoid publication bias .

Troubleshooting & Contradiction Management

Q. How to address low yields in large-scale synthesis of the compound?

Q. Why might X-ray data contradict DFT-predicted bond angles, and how is this resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.